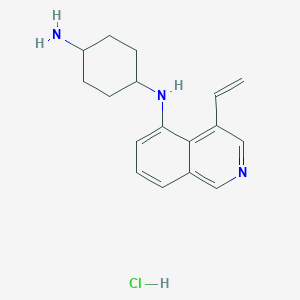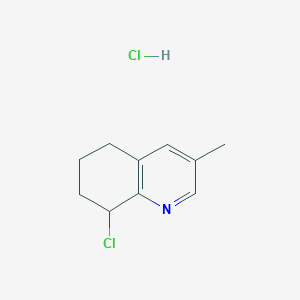
NIOSH/NJ7032600
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/NJ7032600: is a chemical compound derived from biguanide, which is known for its broad range of applications in various fields such as medicine, chemistry, and industry. Biguanides are characterized by their polynitrogenated structure, which makes them highly polar and hydrophilic
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of allylbiguanide hydrochloride typically involves the reaction of polyallylamine with guanyl-O-alkylisourea or its salt . This method, however, faces challenges in substituting the amino groups of polyallylamine with biguanide groups efficiently.
Industrial Production Methods: Industrial production methods for allylbiguanide hydrochloride are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions: NIOSH/NJ7032600 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry: NIOSH/NJ7032600 is used as a ligand in coordination chemistry and as a starting material for the synthesis of nitrogen-containing heterocycles .
Biology: In biological research, allylbiguanide hydrochloride is studied for its potential antimicrobial properties and its ability to interact with biological membranes .
Medicine: In medicine, biguanides, including allylbiguanide hydrochloride, are explored for their potential use as antidiabetic agents, similar to metformin .
Industry: In the industrial sector, allylbiguanide hydrochloride is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties .
Mécanisme D'action
The mechanism of action of allylbiguanide hydrochloride involves its interaction with biological membranes, leading to increased membrane rigidity and disruption of membrane integrity . This disruption can result in the leakage of cellular contents and eventual cell death. The compound’s antimicrobial activity is primarily due to its ability to bind to negatively charged phosphate head groups of phospholipids in bacterial cell walls .
Comparaison Avec Des Composés Similaires
Metformin: A well-known antidiabetic agent with a similar biguanide structure.
Chlorhexidine: A widely used disinfectant and antiseptic with a biguanide structure.
Polyhexamethylene biguanide: A polymer with biocidal activity used in wound dressings and disinfectants.
Uniqueness: NIOSH/NJ7032600 is unique due to its specific allyl group, which imparts distinct chemical properties and potential applications compared to other biguanides. Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
88513-40-0 |
|---|---|
Formule moléculaire |
C5H12ClN5 |
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-2-prop-2-enylguanidine;hydrochloride |
InChI |
InChI=1S/C5H11N5.ClH/c1-2-3-9-5(8)10-4(6)7;/h2H,1,3H2,(H6,6,7,8,9,10);1H |
Clé InChI |
TURJMQNFYZZUNY-UHFFFAOYSA-N |
SMILES canonique |
C=CCN=C(N)N=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-[3-(Dimethylamino)propyl]-9H-fluorene-9-carbonitrile](/img/structure/B8591393.png)





![Methyl 5-{4-[(dimethylamino)methyl]pyridin-2-yl}pentanimidate](/img/structure/B8591432.png)



![(Chloromethyl)[(2-fluorophenyl)methyl]dimethylsilane](/img/structure/B8591471.png)
